1,4,4-Trimethylpyrrolidin-3-amine physicochemical properties and solubility profile
1,4,4-Trimethylpyrrolidin-3-amine physicochemical properties and solubility profile
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1,4,4-Trimethylpyrrolidin-3-amine
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the characterization of 1,4,4-Trimethylpyrrolidin-3-amine. As a Senior Application Scientist, the following content is structured to not only present available data but to empower fellow researchers with the methodologies required to generate critical physicochemical and solubility data for this compound, ensuring a foundation of scientific integrity and logical application.
Introduction
1,4,4-Trimethylpyrrolidin-3-amine is a substituted pyrrolidine, a structural motif found in numerous biologically active compounds and natural alkaloids.[1] The presence of a primary amine and a tertiary amine within a compact cyclic structure suggests its potential as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application, influencing everything from reaction kinetics and formulation to biological absorption and distribution.
This guide addresses the current scarcity of public-domain experimental data for 1,4,4-Trimethylpyrrolidin-3-amine by providing detailed, field-proven protocols for the determination of its core physicochemical parameters and solubility profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Molecular and Physicochemical Profile
The foundational attributes of a molecule are its identity and its key physicochemical characteristics. While some basic information for 1,4,4-Trimethylpyrrolidin-3-amine is available from commercial suppliers, a comprehensive experimental profile is yet to be established.
Table 1: Known Molecular Information for 1,4,4-Trimethylpyrrolidin-3-amine
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| CAS Number | 1316341-76-0 | [2] |
Table 2: Template for Experimental Physicochemical Properties of 1,4,4-Trimethylpyrrolidin-3-amine
| Parameter | Experimental Value | Method of Determination |
| pKa | To be determined | Potentiometric Titration |
| logP | To be determined | Shake-Flask Method |
| Melting Point | To be determined | Capillary Melting Point Apparatus |
| Boiling Point | To be determined | Distillation |
| Aqueous Solubility | To be determined | Shake-Flask with HPLC/LC-MS |
Experimental Determination of Physicochemical Properties
The following sections detail robust experimental protocols for the determination of the key physicochemical parameters of 1,4,4-Trimethylpyrrolidin-3-amine. The rationale behind the choice of methodology is provided to ensure a deep understanding of the principles at play.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for any ionizable compound, particularly an amine.[3] It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and biological receptor interactions. For 1,4,4-Trimethylpyrrolidin-3-amine, which possesses both a primary and a tertiary amine, two pKa values are expected. Potentiometric titration is a reliable and widely used method for pKa determination.[4][5]
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1,4,4-Trimethylpyrrolidin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the resulting titration curve.[5]
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in pH as the amine is protonated, providing a clear inflection point from which the pKa can be determined.[4]
-
Standardized Acid: A strong acid like HCl ensures complete protonation of the amine groups.
-
Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[6] The shake-flask method is the "gold standard" for experimental logP determination due to its direct measurement of partitioning.[7][8]
Experimental Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of 1,4,4-Trimethylpyrrolidin-3-amine in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol and the aqueous stock solution.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]
Causality Behind Experimental Choices:
-
n-Octanol: This solvent is widely accepted as a surrogate for biological membranes.
-
Shake-Flask Method: This technique directly measures the equilibrium partitioning of the compound, providing a highly reliable logP value.[7]
-
HPLC/LC-MS: These are sensitive and specific analytical techniques for quantifying the analyte in each phase, even at low concentrations.
Diagram of LogP Determination Workflow:
Caption: Workflow for LogP determination by the shake-flask method.
Solubility Profile Assessment
The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and application.
Aqueous Solubility by the Shake-Flask Method
Thermodynamic, or equilibrium, aqueous solubility is a fundamental property for any compound intended for biological or pharmaceutical applications.[9][10] The shake-flask method is considered the most reliable for determining this value.[9]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 1,4,4-Trimethylpyrrolidin-3-amine to a known volume of deionized water (or a buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices:
-
Excess Solid: This ensures that a saturated solution is formed and equilibrium is reached.
-
Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, providing a more accurate measure of solubility compared to kinetic methods.[10]
-
Constant Temperature: Solubility is highly dependent on temperature.
Diagram of Aqueous Solubility Workflow:
Caption: Workflow for thermodynamic aqueous solubility determination.
Solubility in Organic Solvents
For applications in chemical synthesis and analysis, understanding the solubility of 1,4,4-Trimethylpyrrolidin-3-amine in common organic solvents is essential. A qualitative to semi-quantitative assessment can be highly informative. As a substituted amine, it is expected to be soluble in polar protic and aprotic solvents, with decreasing solubility in nonpolar solvents.[11][12]
Experimental Protocol (Qualitative/Semi-quantitative):
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of 1,4,4-Trimethylpyrrolidin-3-amine (e.g., 10 mg).
-
Observation: Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.
-
Incremental Addition: If the compound dissolves completely, add further increments (e.g., another 10 mg) until saturation is reached or a target concentration is achieved.
-
Classification: Classify the solubility based on the approximate concentration at which the compound dissolves.
Table 3: Template for Solubility Profile of 1,4,4-Trimethylpyrrolidin-3-amine in Organic Solvents
| Solvent | Polarity | Estimated Solubility (mg/mL at 25°C) | Observations |
| Water | Polar Protic | To be determined | |
| Methanol | Polar Protic | To be determined | |
| Ethanol | Polar Protic | To be determined | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | |
| Acetone | Polar Aprotic | To be determined | |
| Ethyl Acetate | Polar Aprotic | To be determined | |
| Dichloromethane (DCM) | Polar Aprotic | To be determined | |
| Toluene | Nonpolar | To be determined | |
| Hexanes | Nonpolar | To be determined |
Data Interpretation and Application
The data generated from these protocols will provide a robust physicochemical profile of 1,4,4-Trimethylpyrrolidin-3-amine. The pKa values will inform the selection of appropriate buffer systems for biological assays and purification methods. The logP value will offer insights into the compound's potential for membrane permeability and its likely distribution in biological systems. The solubility data will guide solvent selection for chemical reactions, formulations, and analytical method development. Together, these parameters form the foundation for the intelligent application of this compound in research and development.
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